1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Overview
Description
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its influence on the chemical and physical properties of molecules, making it a valuable component in various applications, including medicinal chemistry and material science.
Mechanism of Action
Target of action
The compound contains an aminoethyl group, which is a common structural motif in many bioactive compounds. It may interact with various biological targets, but without specific studies, it’s hard to identify the primary targets and their roles .
Mode of action
The mode of action would depend on the specific biological target. The trifluoromethyl group could potentially increase the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of fluorinated pharmaceuticals, suggesting potential involvement in a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. The trifluoromethyl group could potentially enhance the compound’s stability and bioavailability .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and its targets, thus reducing its efficacy .
Biochemical Analysis
Biochemical Properties
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For example, it may increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of enaminones with trifluoromethylated reagents. The reaction conditions typically require a catalyst, such as copper, and proceed through a cascade cyclic reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often utilizing continuous flow reactors for scalability.
Chemical Reactions Analysis
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.
Comparison with Similar Compounds
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can be compared with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethyl-substituted furans. These compounds share similar properties, such as increased stability and reactivity, but differ in their specific applications and reactivity profiles. The unique structure of this compound, particularly the presence of the aminoethyl group, distinguishes it from other similar compounds and provides unique opportunities for its use in various fields .
Properties
IUPAC Name |
1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(14)13(5-6)4-3-12/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJDHGBOSZWUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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